molecular formula C14H15ClFN3O B2663650 [4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile CAS No. 923230-33-5

[4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile

Cat. No.: B2663650
CAS No.: 923230-33-5
M. Wt: 295.74
InChI Key: DYGLZTYBUDFDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloroacetyl)piperazin-1-ylacetonitrile is a synthetic organic compound featuring a piperazine core substituted with a chloroacetyl group and a 4-fluorophenylacetonitrile moiety. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, common strategies in drug design to improve pharmacokinetics .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-fluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c15-9-14(20)19-7-5-18(6-8-19)13(10-17)11-1-3-12(16)4-2-11/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLZTYBUDFDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroacetyl)piperazin-1-ylacetonitrile typically involves the reaction of piperazine with chloroacetyl chloride, followed by the introduction of the 4-fluorophenyl acetonitrile group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

The compound's structure hints at various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. Below is a summary of its potential applications:

Activity TypeEffectReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPossible effects on anxiety and depression

Anticancer Research

The anticancer potential of this compound is noteworthy. In a 2022 study focused on furan-based compounds, researchers found that these compounds could effectively induce cell cycle arrest and apoptosis in various human cancer cell lines. The presence of reactive oxygen species (ROS) generation mechanisms was suggested to enhance this activity, indicating that 4-(Chloroacetyl)piperazin-1-ylacetonitrile may be a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. A review published in 2021 highlighted the role of such compounds in treating neuropsychiatric disorders, noting that modifications to the piperazine structure could significantly alter pharmacological profiles. While specific studies on this compound's effects on anxiety and depression are yet to be conducted, its chemical structure suggests potential central nervous system activity.

Antimicrobial Study

A comprehensive evaluation of piperazine derivatives published in 2023 demonstrated that those with nitrophenyl substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts. This reinforces the potential of 4-(Chloroacetyl)piperazin-1-ylacetonitrile as an effective antimicrobial agent.

Anticancer Research

In a pivotal study from 2022, furan-based compounds were assessed for their anticancer properties against human cancer cell lines. The findings indicated that these compounds could induce apoptosis effectively, suggesting that similar structures may hold therapeutic promise for cancer treatment.

Neuropharmacological Research

A review article from 2021 emphasized the significance of piperazine derivatives in addressing neuropsychiatric disorders. The authors pointed out that structural modifications could lead to varying pharmacological effects, warranting further exploration of compounds like 4-(Chloroacetyl)piperazin-1-ylacetonitrile.

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)piperazin-1-ylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The fluorophenyl acetonitrile moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties
4-(Chloroacetyl)piperazin-1-ylacetonitrile (Target) C₁₃H₁₄ClFN₄O Chloroacetyl, 4-fluorophenyl, acetonitrile Nitrile, amide, halogen Electrophilic chloroacetyl group; fluorophenyl enhances stability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4) C₁₈H₁₉ClFN₃O 3-Chlorophenyl, 4-fluorophenyl, acetamide Amide, halogen Piperazine-linked chlorophenyl and fluorophenyl; amide group enables hydrogen bonding
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile (CAS 14185-80-9) C₁₇H₁₈ClN₃O₂ Bis(2-hydroxyethyl)amino, 4-chlorophenyl, nitrile Nitrile, hydroxyl Hydroxyethyl groups increase hydrophilicity; nitrile for reactivity
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetonitrile (ZX-FH037118) C₁₂H₁₄FN₃ 4-Fluorophenyl, piperazine, acetonitrile Nitrile, amine Simplified piperazine-acetonitrile scaffold; stored at +4°C for stability

Reactivity and Pharmacological Implications

  • Chloroacetyl vs. This difference may influence target selectivity in kinase inhibitors or receptor antagonists .
  • Fluorophenyl Positioning: The 4-fluorophenyl group in the target compound vs.
  • Hydrophilicity : The hydroxyethyl groups in CAS 14185-80-9 improve aqueous solubility compared to the target compound’s lipophilic chloroacetyl and fluorophenyl groups .

Crystallographic and Hydrogen-Bonding Behavior

  • Piperazine derivatives often exhibit distinct hydrogen-bonding networks. For example, the acetamide in CAS 303091-53-4 may form stronger intermolecular bonds via its amide group, whereas the nitrile in the target compound relies on weaker dipole interactions .
  • Crystallographic studies using tools like SHELX () could resolve conformational preferences of the piperazine ring, such as chair or boat puckering, which influence molecular recognition .

Biological Activity

4-(Chloroacetyl)piperazin-1-ylacetonitrile is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperazine ring and a chloroacetyl moiety, which contribute to its interactions with various biological targets.

  • Molecular Formula : C14H15ClFN3O
  • Molecular Weight : 295.74 g/mol
  • CAS Number : 923230-33-5

The synthesis typically involves the reaction of piperazine with chloroacetyl chloride, followed by the introduction of the 4-fluorophenyl acetonitrile group, using solvents like dichloromethane and bases such as triethylamine under inert conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl acetonitrile moiety enhances binding affinity and specificity for these targets.

Enzyme Inhibition

Research has demonstrated that compounds similar to 4-(Chloroacetyl)piperazin-1-ylacetonitrile exhibit significant enzyme inhibitory effects. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, a crucial enzyme in neurotransmission . This suggests potential applications in treating neurological disorders.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, certain derivatives have shown promising results against various bacterial strains, indicating that modifications to the piperazine structure can enhance antibacterial efficacy . The minimum inhibitory concentration (MIC) values for these compounds were assessed, demonstrating effectiveness comparable to established antibiotics.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of several piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), an enzyme involved in melanin production. The competitive derivative showed an IC50 value significantly lower than that of the reference compound kojic acid, indicating stronger inhibitory activity without cytotoxic effects on B16F10 cells .

CompoundIC50 (μM)Reference Compound IC50 (μM)
Compound 260.18Kojic Acid 17.76

Case Study 2: Antibacterial Activity

In vitro assays demonstrated that certain piperazine derivatives exhibited potent antibacterial activity against Salmonella enteritidis and Pseudomonas aeruginosa. The MIC values indicated that some compounds were as effective as traditional antibiotics like norfloxacin .

CompoundBacterial StrainMIC (μg/mL)
Compound 2Salmonella enteritidis12.5
Compound 7aPseudomonas aeruginosa25

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the fluorophenyl group significantly influences the electronic properties and reactivity of 4-(Chloroacetyl)piperazin-1-ylacetonitrile. This modification enhances the compound's biological activity compared to other similar compounds lacking this substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(Chloroacetyl)piperazin-1-ylacetonitrile, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar piperazine derivatives are synthesized by reacting chloroacetyl chloride with substituted piperazines under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, followed by purification via column chromatography using silica gel and dichloromethane/methanol gradients . Yield optimization may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of chloroacetyl chloride) and monitoring reaction progress via TLC. Purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions on the piperazine and fluorophenyl rings. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from the 4-fluorophenyl group appear as doublets around δ 7.0–7.3 ppm .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and rule out side products .

Q. How can researchers design preliminary assays to screen for biological activity (e.g., kinase inhibition or antimicrobial effects)?

  • Methodological Answer : Use cell-free enzymatic assays (e.g., tyrosine kinase inhibition) with ATP-concentration-dependent protocols. For example:

  • Prepare reaction mixtures containing 10 µM compound, 0.1 mM ATP, and recombinant kinase in buffer (pH 7.4, 37°C).
  • Quantify residual ATP using luminescence-based kits. IC50 values are calculated using nonlinear regression (GraphPad Prism) .
  • For antimicrobial screening, follow CLSI guidelines with broth microdilution (e.g., 96-well plates, 24-hour incubation, MIC determination via optical density) .

Advanced Research Questions

Q. How can environmental fate studies for this compound be designed to assess biodegradation and ecotoxicological risks?

  • Methodological Answer : Adopt a tiered approach:

  • Lab-Scale Studies : Use OECD 301/307 guidelines to evaluate aerobic/anaerobic biodegradation in soil/water systems. Measure half-life (t1/2) via LC-MS/MS .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) under standardized conditions (OECD 202/201). Include positive controls (e.g., reference toxins) and statistical validation (ANOVA, p < 0.05) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., divergent IC50 values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like ATP concentration (kinase assays) or cell passage number (cell-based assays) .
  • Meta-Analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software). Assess heterogeneity via I² statistics and sensitivity analysis .
  • Structural Validation : Confirm compound identity in conflicting studies via NMR and HRMS to rule out batch variability .

Q. How can structure-activity relationship (SAR) studies be optimized to guide derivatization of this compound?

  • Methodological Answer :

  • Fragment Replacement : Systematically modify the chloroacetyl or fluorophenyl groups. For example, replace chlorine with bromine or fluorine with trifluoromethyl groups .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA with molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate models with leave-one-out cross-validation (q² > 0.5) .

Q. What advanced chromatographic methods validate purity and stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via UPLC-PDA at 210–400 nm .
  • Stability-Indicating Methods : Use HILIC chromatography with charged surface hybrid (CSH) columns to separate degradation products (e.g., hydrolyzed chloroacetyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.